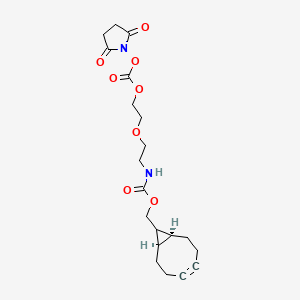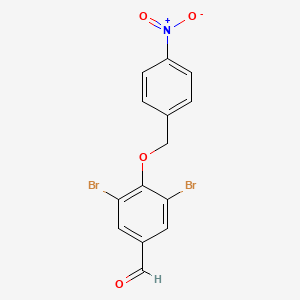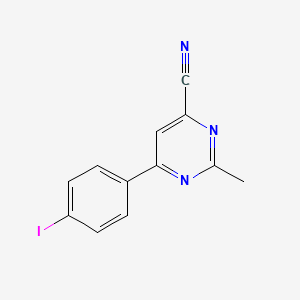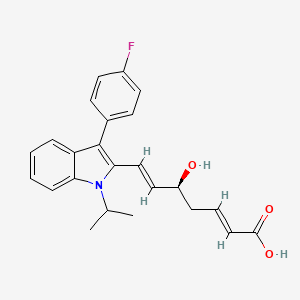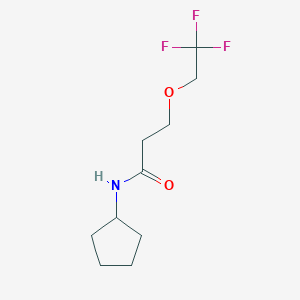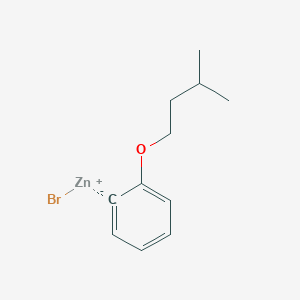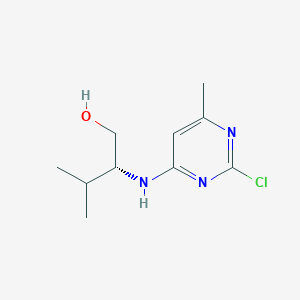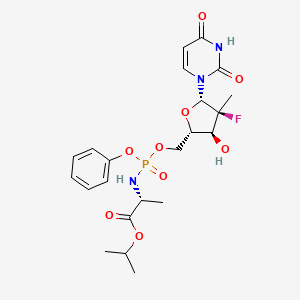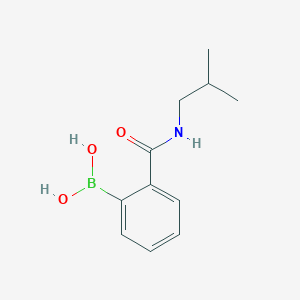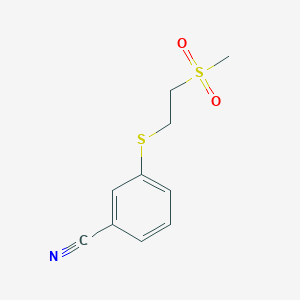
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is an organic compound with the molecular formula C10H11NO2S2 It is a derivative of benzonitrile, where the benzene ring is substituted with a nitrile group and a thioether group containing a methylsulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzonitrile with a suitable thioether precursor. For example, the reaction of benzonitrile with 2-(methylsulfonyl)ethylthiol in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity .
化学反応の分析
Types of Reactions
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Ammonia, water, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
科学的研究の応用
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, lacking the thioether and methylsulfonyl groups.
2-(Methylsulfonyl)ethylthiol: The thioether precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the thioether group.
Uniqueness
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is unique due to the presence of both a nitrile group and a thioether group with a methylsulfonyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H11NO2S2 |
|---|---|
分子量 |
241.3 g/mol |
IUPAC名 |
3-(2-methylsulfonylethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2S2/c1-15(12,13)6-5-14-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3 |
InChIキー |
GRYYPYRRCCXFLF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCSC1=CC=CC(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


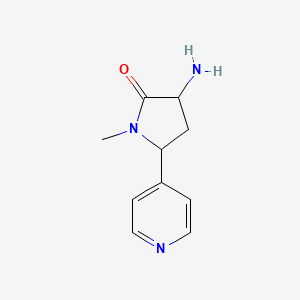
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)


